molecular formula C25H23O8P B562090 O-Methyl-O-(N-Butylfluorescein)phosphate CAS No. 887406-94-2

O-Methyl-O-(N-Butylfluorescein)phosphate

Cat. No. B562090
CAS RN: 887406-94-2
M. Wt: 482.425
InChI Key: GWWJRRTUWNPCPO-UHFFFAOYSA-N
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Description

“O-Methyl-O-(N-Butylfluorescein)phosphate” is a fluorescent dye . It has a molecular formula of C25H23O8P and a molecular weight of 482.42 .

Scientific Research Applications

  • Ionic Liquids as Solvents and Plasticizers

    Research has demonstrated the use of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, as effective solvents and plasticizers in polymer chemistry, enhancing reaction rates and producing polymers with narrow polydispersity and greater thermal stability (Carmichael et al., 2000), (Scott et al., 2002).

  • Extraction and Quantification of DNA

    The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate has been used for the direct extraction of double-stranded DNA, showing high efficiency and specificity, which could imply potential applications for O-Methyl-O-(N-Butylfluorescein)phosphate in DNA research and analytical chemistry (Wang et al., 2007).

  • Real-time Sensing in Biological Systems

    A study involving fluorescein derivative dyes for real-time phosphate sensing in living cells using fluorescence lifetime imaging microscopy (FLIM) could suggest a framework for using O-Methyl-O-(N-Butylfluorescein)phosphate in similar bioanalytical applications, given its fluorescent properties (Paredes et al., 2013).

  • Photocatalysis and Environmental Applications

    The use of N-doped TiO2 under solar radiation for the degradation of organic pollutants, such as methyl parathion and dichlorvos, in water demonstrates the potential for similar photocatalytic applications involving O-Methyl-O-(N-Butylfluorescein)phosphate in environmental chemistry and pollution control (Senthilnathan & Philip, 2011).

Mechanism of Action

Target of Action

O-Methyl-O-(N-Butylfluorescein)phosphate is primarily used as a fluorescent dye . It is often used in research settings to label and visualize structures and processes within cells.

Mode of Action

The compound works by interacting with light in a specific way. When it absorbs light of a certain wavelength, it becomes excited and then emits light of a longer wavelength when it returns to its ground state. This emitted light is what we see as fluorescence .

Action Environment

The action of O-Methyl-O-(N-Butylfluorescein)phosphate can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH of the solution, the presence of other fluorescent substances, and the intensity and wavelength of the light source used for excitation .

properties

IUPAC Name

(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJRRTUWNPCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662097
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887406-94-2
Record name Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887406-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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